molecular formula C17H19N3O5S B2663288 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-78-7

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2663288
CAS No.: 2034292-78-7
M. Wt: 377.42
InChI Key: ITLOGRLOLQSMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound that belongs to the class of indolizines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a methoxy group, a sulfamoylbenzyl moiety, and a tetrahydroindolizine core, which contribute to its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include methoxy-substituted aromatic compounds, sulfamoyl chlorides, and indolizine precursors. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities and potential as a therapeutic agent.

    Medicine: Exploration of its pharmacological properties and potential use in drug development.

    Industry: Utilization in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide include other indolizine derivatives with varying substituents. Examples include:

  • 5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
  • 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

7-methoxy-5-oxo-N-[(4-sulfamoylphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-14-9-15(21)20-8-2-3-13(20)16(14)17(22)19-10-11-4-6-12(7-5-11)26(18,23)24/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLOGRLOLQSMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.